molecular formula C45H67F3N6O10 B12300861 methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid

methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid

Cat. No.: B12300861
M. Wt: 909.0 g/mol
InChI Key: OWTDCNQKWNEIMZ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of multiple functional groups, including amides, esters, and tertiary amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of carboxylic acids with amines to form amides.

    Esterification Reactions: Involving the reaction of carboxylic acids with alcohols to form esters.

    Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps and then deprotect them in the final stages.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid
  • Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C45H67F3N6O10

Molecular Weight

909.0 g/mol

IUPAC Name

methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H66N6O8.C2HF3O2/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8;3-2(4,5)1(6)7/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53);(H,6,7)

InChI Key

OWTDCNQKWNEIMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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